molecular formula C9H9ClFNO2 B056576 Ethyl (4-chloro-2-fluorophenyl)carbamate CAS No. 114108-90-6

Ethyl (4-chloro-2-fluorophenyl)carbamate

Cat. No. B056576
Key on ui cas rn: 114108-90-6
M. Wt: 217.62 g/mol
InChI Key: DDGKFWFDDFPLAO-UHFFFAOYSA-N
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Patent
US05753595

Procedure details

A solution of 6.9 grams (47 mmole) of 4-chloro-2-fluoroaniline in 75 mL of pyridine was stirred and cooled in an ice bath. During 15 minutes, 5.4 grams (50 mmole) of ethyl chloroformate was added dropwise. Upon completion of the addition the reaction mixture was heated at 60°-70° C. for 1.5 hours, then concentrated under reduced pressure to a residue. The residue was stirred with 150 mL of aqueous 3N hydrochloric acid, and the resulting precipitate was collected by filtration. The precipitate was washed with aqueous 3N hydrochloric acid and then with water. The precipitate was dried under ambient conditions for about 18 hours, then dried under vacuum for two hours, yielding 9.6 grams of ethyl N-(4-chloro-2-fluoro-phenyl)carbamate. The NMR spectrum was consistent with the proposed structure.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:11](=[O:12])[O:13][CH2:14][CH3:15])=[C:4]([F:9])[CH:3]=1

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)F
Name
Quantity
75 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The residue was stirred with 150 mL of aqueous 3N hydrochloric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 60°-70° C. for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
The precipitate was washed with aqueous 3N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The precipitate was dried under ambient conditions for about 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
dried under vacuum for two hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)NC(OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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